molecular formula C9H10 B146485 Cyclopropylbenzene CAS No. 873-49-4

Cyclopropylbenzene

Cat. No. B146485
M. Wt: 118.18 g/mol
InChI Key: VFSFCYAQBIPUSL-UHFFFAOYSA-N
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Patent
US04489083

Procedure details

Apart from Examples 12 and 59, the starting materials of the formula (II) were always prepared by the bromination of the appropriate styrene similarly to the procedure of Example 1(A). In Example 12, the 1,3-dibromo-1-phenylpropane was prepared by the reaction of bromine with phenylcyclopropane in a conventional manner. In Example 59, the 1,3-dibromo-1-(2,3-dimethylphenyl)propane was prepared from 2,3-dimethylbromobenzene using (i) Mg/Et2O (ii) CH2 =CH.CHO and (iii) HBr/Et2O in a conventional manner.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HBr Et2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:9]Br.[C:11]1([CH:17]2[CH2:19][CH2:18]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC1C(C)=CC=C[C:22]=1[Br:28].[BrH:29].CCO[CH2:33][CH3:34]>>[Br:9][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:1][CH2:22][Br:28].[Br:29][CH:17]([C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([CH3:16])[C:33]=1[CH3:34])[CH2:18][CH2:19][Br:28] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)Br
Step Three
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
HBr Et2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(CCBr)C1=CC=CC=C1
Name
Type
product
Smiles
BrC(CCBr)C1=C(C(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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